1-(3-Chloro-4-methoxyphenyl)-4-piperidone
Overview
Description
1-(3-Chloro-4-methoxyphenyl)-4-piperidone, also known as Ethanone, is a chemical compound with the formula C9H9ClO2 . It has a molecular weight of 184.620 .
Molecular Structure Analysis
The molecular structure of this compound consists of a piperidone ring attached to a phenyl ring. The phenyl ring has a chlorine atom and a methoxy group attached to it .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 184.620 . For more specific properties such as melting point, boiling point, solubility, and spectral data, it would be best to refer to a dedicated chemical database .Scientific Research Applications
Synthesis and Biological Activities
A series of 2,6-diaryl-3-methyl-4-piperidones, structurally related to 1-(3-Chloro-4-methoxyphenyl)-4-piperidone, was synthesized to explore their potential biological activities. These compounds demonstrated significant analgesic and local anaesthetic activities, with notable antifungal activity against Aspergillus niger and Candida albicans, highlighting their potential for developing new therapeutic agents (N. Rameshkumar et al., 2003).
Anticancer Applications
Research on polyfunctionalized piperidone oxime ethers, related to this compound, revealed their cytotoxicity against human cervical carcinoma (HeLa) cell lines. This study suggests that derivatives of this compound could be optimized further towards developing anticancer drug synthesis, providing a new avenue for therapeutic intervention (P. Parthiban et al., 2011).
Improved Synthesis Processes
An improved process for the preparation of Iloperidone, a psychotropic agent, starting from this compound, was developed. This process is simpler, more economical, and scalable for large-scale preparation, demonstrating the compound's utility in pharmaceutical manufacturing (Zhenhua Shang et al., 2015).
Antimicrobial and Antioxidant Potential
Novel derivatives of piperlongumine, structurally related to this compound, exhibited promising antiplatelet activities. This research opens new paths for the synthesis of antiplatelet agents, further extending the applications of this compound in medicinal chemistry (Byeoung-Soo Park et al., 2008).
Mechanism of Action
Properties
IUPAC Name |
1-(3-chloro-4-methoxyphenyl)piperidin-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2/c1-16-12-3-2-9(8-11(12)13)14-6-4-10(15)5-7-14/h2-3,8H,4-7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHAVBQDOFKTXRC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CCC(=O)CC2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50456255 | |
Record name | 1-(3-Chloro-4-methoxyphenyl)piperidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50456255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
250718-96-8 | |
Record name | 1-(3-Chloro-4-methoxyphenyl)piperidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50456255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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